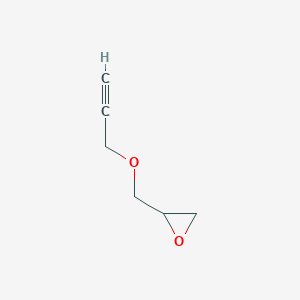

Glycidyl propargyl ether

描述

Glycidyl propargyl ether is a glycidyl ether containing a terminal alkyne group. It is a highly reactive bifunctional monomer used in various organic synthesis applications, including the synthesis of functional and biopolymers, new types of epoxy resins, and innovative products in the small-scale chemical industry .

准备方法

Glycidyl propargyl ether can be synthesized from propargyl alcohol and epichlorohydrin in the presence of bases. One of the most efficient methods involves using a superbasic suspension of sodium hydroxide and dimethyl sulfoxide. The reaction typically proceeds at temperatures between 20-35°C for about 4 hours, resulting in an 80% yield . The reaction conditions are as follows:

化学反应分析

Glycidyl propargyl ether undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: Depending on the reaction, products can include carbonyl compounds, alkanes, alkenes, and substituted epoxides.

科学研究应用

Polymer Synthesis

Glycidyl Propargyl Ether in Polymerization:

GPgE is primarily utilized in the synthesis of functional polymers through various polymerization techniques. Notably, it can undergo anionic ring-opening copolymerization with ethylene oxide to produce poly(ethylene glycol) (PEG) derivatives with alkyne functionalities. This process enables the creation of clickable PEGs that can be used as scaffolds in biomedical applications, allowing for further modifications via click chemistry .

Case Study: Clickable PEG Synthesis

- Method: Anionic ring-opening copolymerization.

- Outcome: Production of PEG-co-GPgE with defined molecular weights (3000–9500 g/mol) and polydispersity indices (PDI) ranging from 1.18 to 1.60.

- Applications: These polymers serve as universal scaffolds for glycopolymers, enhancing their utility in drug delivery systems and tissue engineering .

Electrolyte Materials for Batteries

Solid Polymer Electrolytes:

Recent studies have highlighted the potential of GPgE-based polymers as solid polymer electrolytes for lithium batteries. The synthesis of solvent-free brush polymer electrolytes utilizing GPgE has shown promising results in terms of ionic conductivity and electrochemical stability, making them suitable for next-generation battery technologies .

Key Findings:

- Performance: The GPgE-based solid electrolytes exhibit enhanced ionic conductivity compared to traditional liquid electrolytes.

- Advantages: Their solid-state nature reduces leakage risks and enhances safety profiles in battery applications.

Synthesis of Functionalized Polymers

Diverse Functionalization:

GPgE serves as a precursor for creating various functionalized polymers, such as propargyl-functional poly(carbonates) and hyperbranched polyglycerols. These materials are valuable in applications ranging from drug delivery systems to advanced coatings due to their enhanced mechanical properties and chemical resistance .

Table 1: Applications of this compound in Polymer Synthesis

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomedical Engineering | Synthesis of clickable PEGs | Customizable drug delivery systems |

| Battery Technology | Solid polymer electrolytes for lithium batteries | Enhanced safety and ionic conductivity |

| Advanced Coatings | Functionalized poly(carbonates) | Improved durability and chemical resistance |

| Hyperbranched Polymers | Synthesis of hyperbranched polyglycerols | Versatile applications in pharmaceuticals |

Epoxy Resin Formulations

Chemical Resistance and Durability:

GPgE is also employed in the formulation of epoxy resins, providing enhanced mechanical properties and chemical resistance. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh conditions .

Application Insights:

- Use Case: Incorporation into epoxy formulations improves adhesion properties and thermal stability.

- Market Relevance: These resins find applications in automotive, aerospace, and construction sectors.

作用机制

The mechanism of action of glycidyl propargyl ether involves its highly reactive epoxide and alkyne groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The alkyne group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to form triazoles . These reactions enable the compound to be used in the synthesis of complex molecules and polymers.

相似化合物的比较

Glycidyl propargyl ether is unique due to its combination of an epoxide and a terminal alkyne group. Similar compounds include:

Allyl glycidyl ether: Contains an allyl group instead of a propargyl group.

Butyl glycidyl ether: Contains a butyl group instead of a propargyl group.

Glycidyl methacrylate: Contains a methacrylate group instead of a propargyl group.

Methyl propargyl ether: Contains a propargyl group but lacks the epoxide functionality.

These similar compounds differ in their reactivity and applications due to the variations in their functional groups.

生物活性

Glycidyl propargyl ether (GPE), a compound characterized by its unique alkyne functional group, has garnered attention in various fields including materials science and medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and potential applications in drug delivery systems.

- Molecular Formula : CHO

- Molecular Weight : 112.13 g/mol

- CAS Number : 18180-30-8

This compound is an epoxide that can undergo various chemical reactions, making it a versatile building block for synthesizing polymers and hybrid materials.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oligomers derived from GPE. A notable study synthesized a library of 54 discrete oligomers through the living ring-opening polymerization of GPE. The antibacterial activities were evaluated against Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis), representing Gram-negative and Gram-positive bacteria, respectively.

Findings:

- Minimum Inhibitory Concentration (MIC) values for cationic side chain oligomers against E. coli ranged from 64 μM to less than 2 μM.

- Neutral oligomers exhibited high MIC values (>128 μM), indicating lower antibacterial efficacy.

- The relationship between oligomer length and antibacterial activity was significant; for instance:

- Oligomers with aliphatic guanidinium side chains showed decreased MIC with increasing degrees of polymerization.

- Conversely, phenyl amidinium side chains demonstrated an increase in efficacy with specific chain lengths.

Cytotoxicity Studies

The cytotoxic effects of GPE-derived oligomers were also assessed using HeLa cells (human cervical cancer cells). The results indicated a complex relationship between oligomer length and cytotoxicity:

- Oligomers with longer chains (DP ≥ 7) exhibited increased cytotoxicity, suggesting that while they are effective as antibacterial agents, they may pose risks to mammalian cells at higher concentrations.

- Optimal balance was found at DP = 7, where antibacterial potency was maximized while maintaining lower toxicity levels.

Table of Biological Activity Findings

| Oligomer Type | MIC (μM) | Cytotoxicity (HeLa Cells) | Optimal DP |

|---|---|---|---|

| Aliphatic Guanidinium | <2 | High | 7 |

| Benzyl Trimethylammonium | Variable | Moderate | 6 |

| Neutral PEG Functionalized | >128 | Low | N/A |

| Phenyl Amidinium | Variable | High | 4 |

Case Studies

- Antibacterial Oligomers : A study demonstrated that cationic oligomers derived from GPE exhibited significant antibacterial activity against both E. coli and B. subtilis. The findings suggested that the structural modifications in the side chains could enhance the interactions with bacterial membranes, leading to increased efficacy.

- Thiol-yne Hybrid Materials : Research involving the synthesis of hybrid materials using GPE indicated improved thermomechanical properties due to the incorporation of propargyl groups. These materials were evaluated for their potential in biomedical applications, showcasing good biocompatibility and mechanical strength.

属性

IUPAC Name |

2-(prop-2-ynoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFZCLMMUNCHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18180-30-8 | |

| Record name | 18180-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Propargyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。